

Application Notes and Protocols for Quantitative PCR of Human TBC1D1 mRNA

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Compound of Interest

Compound Name: TBC-1

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These application notes provide a comprehensive guide for the quantitative analysis of human TBC1D1 mRNA expression using reverse transcription quantitative polymerase chain reaction (RT-qPCR). This document includes recommended primer information, detailed experimental protocols, and relevant biological context.

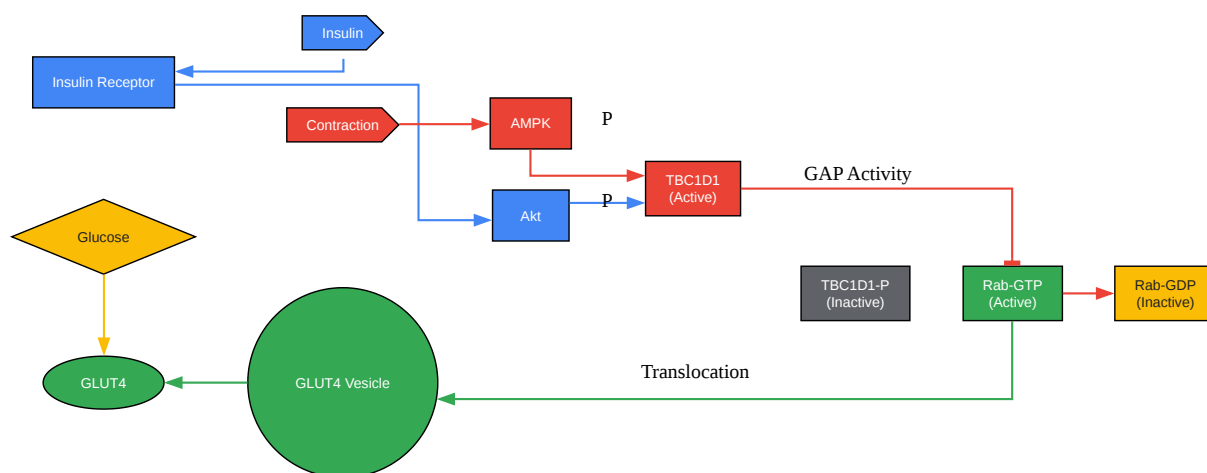
Introduction to TBC1D1

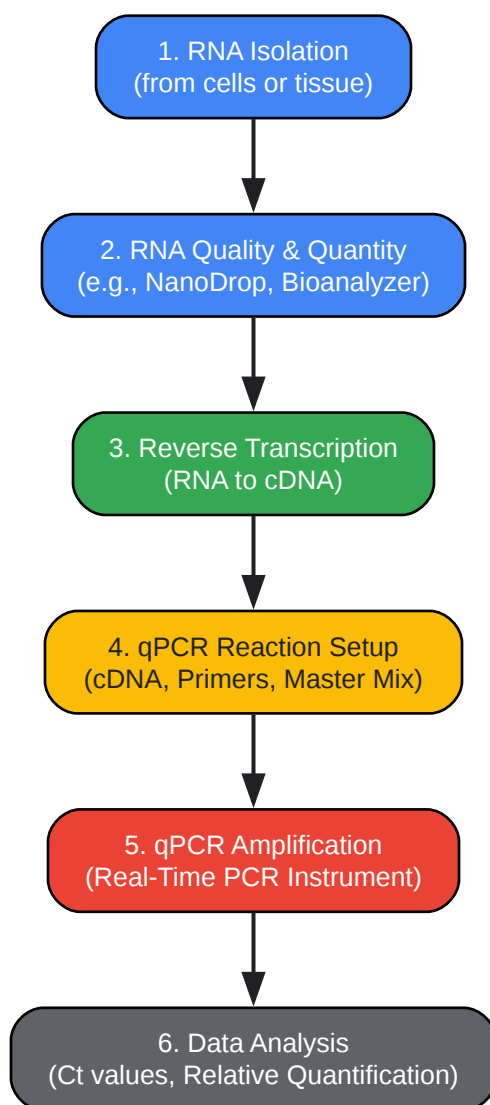
TBC1 domain family member 1 (TBC1D1) is a Rab-GTPase activating protein (Rab-GAP) that plays a significant role in regulating glucose metabolism. It is a key component in the signaling pathways that control the translocation of the glucose transporter GLUT4 to the plasma membrane in response to insulin and muscle contraction. Dysregulation of TBC1D1 has been implicated in metabolic disorders such as obesity and type 2 diabetes, making it a protein of interest in drug development and metabolic research.

TBC1D1 Signaling Pathway

TBC1D1 acts as a convergence point for signals from both the insulin and AMPK pathways to regulate GLUT4 translocation. In its active, unphosphorylated state, TBC1D1 maintains Rab proteins in an inactive GDP-bound state, which in turn retains GLUT4-containing vesicles within the cell. Upon stimulation by insulin or muscle contraction (which activates AMPK), TBC1D1 is phosphorylated by kinases such as Akt and AMPK. This phosphorylation inactivates the Rab-GAP activity of TBC1D1, allowing Rab proteins to become GTP-loaded and promoting the

movement and fusion of GLUT4 vesicles with the plasma membrane, thereby increasing glucose uptake into the cell.





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